![molecular formula C26H23ClN4O2S B3001546 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422530-32-3](/img/no-structure.png)
3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied for their potential use in treating various diseases, including viral infections, hypertension, cancer, tuberculosis, and as anticonvulsant and antihistaminic agents .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves innovative routes to improve yields and reduce reaction times. For instance, microwave-assisted synthesis has been employed to create 2,3-disubstituted quinazolin-4(3H)-ones, which are characterized by spectral analysis . Another approach includes the cyclocondensation of amino-substituted quinazolinones with one-carbon donors to produce triazoloquinazolinones . These methods demonstrate the versatility and adaptability of synthetic strategies to produce various quinazolinone derivatives.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is typically confirmed using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis . These compounds often feature a benzyl group attached to the quinazolinone core and may include additional substituents that confer specific biological activities.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation, cyclocondensation, and cyclization, to produce a wide array of compounds with different substituents and biological properties . These reactions are crucial for the diversification of the quinazolinone scaffold and the exploration of its pharmacological potential.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compounds' suitability for drug development, including their bioavailability and pharmacokinetics. The antiviral, antihypertensive, anticancer, antimicrobial, antitubercular, anticonvulsant, and antihistaminic activities of these compounds are evaluated in vitro and in vivo, providing insights into their therapeutic potential .
Relevant Case Studies
Several studies have demonstrated the effectiveness of quinazolinone derivatives against various diseases. For example, certain derivatives have shown potent antiviral activities against respiratory and biodefense viruses , while others have exhibited significant antihypertensive effects in spontaneously hypertensive rats . Additionally, some quinazolinone compounds have been identified as promising anticancer agents, with the ability to target EGFR-tyrosine kinase . The antimicrobial and antitubercular activities of these derivatives have also been evaluated, with some compounds showing activity equivalent to standard treatments like isoniazid . Furthermore, the anticonvulsant and antihistaminic properties of quinazolinone derivatives have been investigated, revealing compounds with significant effects and minimal sedation compared to reference standards .
科学的研究の応用
Anticancer Applications
- A study by Noolvi and Patel (2013) discusses the synthesis and characterization of quinazoline derivatives, including the compound . These derivatives showed remarkable activity against CNS SNB-75 Cancer cell line, suggesting their potential as antitumor agents (Noolvi & Patel, 2013).
Antimicrobial Activity
- Patel, Patel, and Patel (2010) reported the synthesis of quinazolin-4(3H)-ones with notable antibacterial and antifungal activities. This suggests the compound's potential as an antimicrobial agent (Patel, Patel, & Patel, 2010).
Antiviral Properties
- Kumar et al. (2010) prepared a series of quinazoline derivatives and evaluated their antiviral activity. They found that these compounds showed significant antiviral activity against a range of viruses, highlighting the potential use of this compound in antiviral therapies (Kumar, Ganguly, Veerasamy, & De Clercq, 2010).
Antitubercular Evaluation
- Research by Anand et al. (2011) evaluated a series of quinazolin-4(3H)-ones for antitubercular activity. They found that these compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Anand, Narasimhan, Pradeep Chandran, & Jayaveera, 2011).
Antihistaminic Agents
- Alagarsamy and Parthiban (2014) synthesized novel quinazolin-4(3H)-ones and evaluated them for H1-antihistaminic activity. Their findings suggest that these compounds could be developed into new antihistaminic agents (Alagarsamy & Parthiban, 2014).
Inhibitors of Human Heart Chymase
- Fukami et al. (2000) studied a series of quinazoline derivatives for their ability to inhibit human heart chymase. Their results suggest that these compounds have potential as inhibitors for treating cardiovascular diseases (Fukami et al., 2000).
Anticonvulsant and Antidepressant Agents
- Amir, Ali, and Hassan (2013) synthesized and evaluated quinazolin-4(3H)-ones for their anticonvulsant and antidepressant activities. Their research indicates that these compounds could have potential applications in treating neurological disorders (Amir, Ali, & Hassan, 2013).
特性
CAS番号 |
422530-32-3 |
|---|---|
製品名 |
3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |
分子式 |
C26H23ClN4O2S |
分子量 |
491.01 |
IUPAC名 |
3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H23ClN4O2S/c27-20-9-10-22-23(16-20)28-26(34)31(25(22)33)21-8-4-7-19(15-21)24(32)30-13-11-29(12-14-30)17-18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,28,34) |
InChIキー |
XQIUKJPRUJGQSZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)
![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)
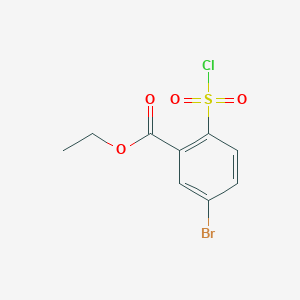
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)
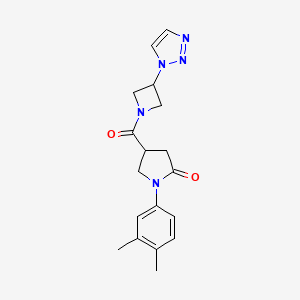
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)

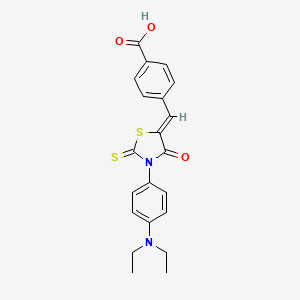
![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)
![1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3001481.png)
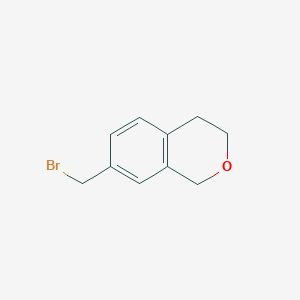
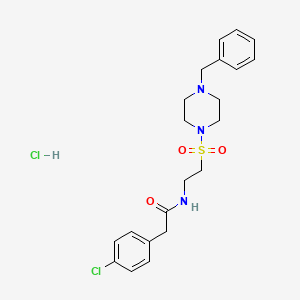
![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)